1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves the condensation of a pyrazole derivative with a thiophene derivative. One common method involves the use of 4-pyrazolecarboxylic acid and 3-(methylcarbamoyl)thiophene-2-amine. The reaction is facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) in a suitable solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or thiophene rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another pyrazole derivative with different substituents, used in similar applications.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyrimidine ring fused to a pyridine ring, exhibiting diverse biological activities.
Uniqueness
1-methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
1-Methyl-N-(3-(methylcarbamoyl)thiophen-2-yl)-1H-pyrazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activities associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O2S. The compound features a pyrazole ring, a thiophene moiety, and a carboxamide functional group, which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its anti-inflammatory and antiparasitic properties.
Antiparasitic Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anthelmintic activity. A study highlighted the effectiveness of certain 1-methyl-1H-pyrazole-5-carboxamide derivatives against the parasitic nematode Haemonchus contortus, showing sub-nanomolar potency in inhibiting larval development. These derivatives were selectively toxic to parasites while displaying minimal cytotoxicity to human cell lines .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives, including the compound , have been linked to their ability to inhibit calcium signaling pathways involved in inflammatory responses. Studies indicate that these compounds can effectively block store-operated calcium channels, thereby reducing inflammation mediated by agents like platelet-activating factor (PAF) .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the thiophene moiety have been explored to enhance potency and selectivity against target organisms.
Modification | Effect on Activity |
---|---|
Increase in methyl groups | Enhanced lipophilicity and membrane penetration |
Variation in thiophene substituents | Altered binding affinity for target proteins |
Carboxamide substitutions | Improved solubility and bioavailability |
Case Studies
Several case studies have provided insights into the efficacy of this compound:
- Anthelmintic Screening : A phenotypic screen identified potent derivatives that inhibited the development of H. contortus at low concentrations while maintaining selectivity against human cells .
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that specific pyrazole derivatives could significantly reduce intracellular calcium levels in endothelial cells exposed to PAF, indicating potential therapeutic applications in inflammatory diseases .
Properties
IUPAC Name |
2-methyl-N-[3-(methylcarbamoyl)thiophen-2-yl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-12-9(16)7-4-6-18-11(7)14-10(17)8-3-5-13-15(8)2/h3-6H,1-2H3,(H,12,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRAUKGUZRPALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=NN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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